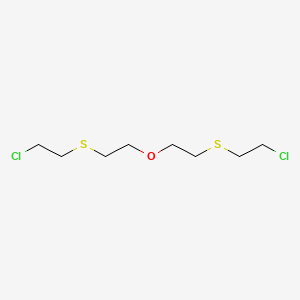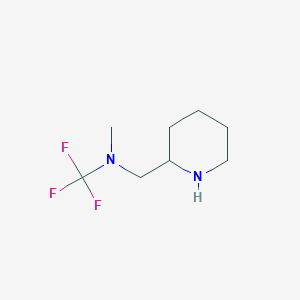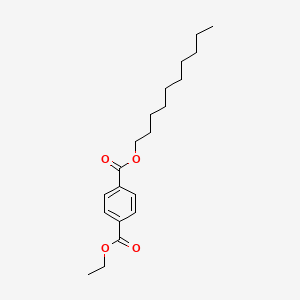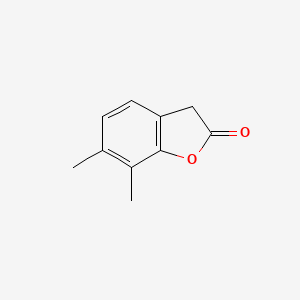
6,7-Dimethylbenzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzofuranone, 6,7-dimethyl- is an organic compound belonging to the benzofuranone family This compound is characterized by the presence of two methyl groups at the 6 and 7 positions of the benzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, 6,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid . This reaction yields 2-(4-acetylphenyl)isoindoline-1,3-dione, which can be further modified to introduce the dimethyl groups at the 6 and 7 positions.
Industrial Production Methods: Industrial production of 2(3H)-Benzofuranone, 6,7-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzofuranone, 6,7-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with molecular oxygen can yield isobenzofuran-1,3-dione .
Scientific Research Applications
2(3H)-Benzofuranone, 6,7-dimethyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Isobenzofuran-1,3-dione: A structurally related compound that can be synthesized under similar conditions.
6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Another compound with similar structural features.
Uniqueness: 2(3H)-Benzofuranone, 6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8-5-9(11)12-10(8)7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
XRUBOOKWKBWWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(=O)O2)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


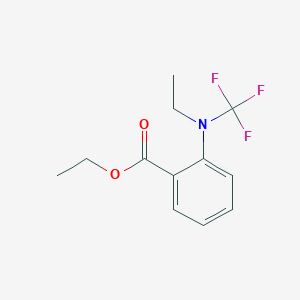
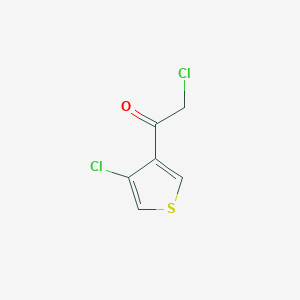

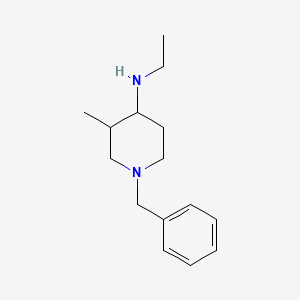

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
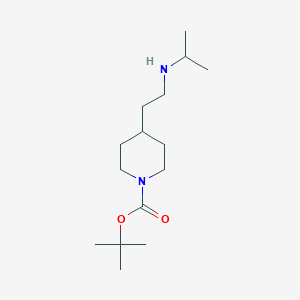
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)

